![molecular formula C17H19NO B4739928 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine](/img/structure/B4739928.png)
2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine
Overview
Description
2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine, also known as DMBA, is an organic compound that has recently gained attention in the scientific community due to its potential applications in drug development. DMBA is a derivative of indene, which is a bicyclic hydrocarbon commonly found in petroleum and coal tar. In
Mechanism of Action
The exact mechanism of action of 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine may also have antioxidant properties that protect neurons from oxidative stress.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine has also been found to decrease the levels of pro-inflammatory cytokines, which play a role in the development of chronic inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine in lab experiments is its versatility. It can be used in a variety of assays to study its effects on different cell types and biological processes. However, one limitation of 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine is its potential toxicity. It is important to use caution when handling 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine and to follow proper safety protocols.
Future Directions
There are many potential future directions for research on 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine in these applications. Other future directions include investigating the effects of 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine on other biological processes, such as angiogenesis and wound healing, and exploring its potential as a drug delivery system.
Scientific Research Applications
2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine has been studied extensively for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant effects in animal models. 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-9-5-4-8-15(17)12-18-16-10-13-6-2-3-7-14(13)11-16/h2-9,16,18H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSAOPJZPTYNQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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